3,4-Dichloroisothiazole-5-carbonyl chloride

Description

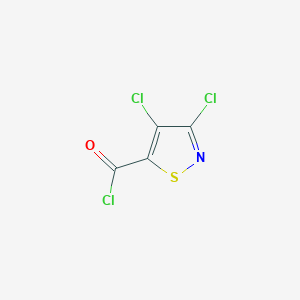

3,4-Dichloroisothiazole-5-carbonyl chloride (CAS: 56914-82-0) is a reactive heterocyclic acyl chloride derived from 3,4-dichloroisothiazole-5-carboxylic acid. It is synthesized via refluxing the carboxylic acid with thionyl chloride (SOCl₂), yielding 96% of the product as a white crystalline solid after vacuum distillation (b.p. 80–86 °C/1.5–2.0 mbar) . This compound serves as a key intermediate in agrochemical synthesis, particularly for fungicides and plant elicitors, due to its electrophilic carbonyl chloride group, which facilitates nucleophilic substitutions (e.g., amidation, esterification) .

Properties

IUPAC Name |

3,4-dichloro-1,2-thiazole-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3NOS/c5-1-2(4(7)9)10-8-3(1)6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXWKAJMRSAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1Cl)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261985 | |

| Record name | 3,4-Dichloro-5-isothiazolecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56914-82-0 | |

| Record name | 3,4-Dichloro-5-isothiazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56914-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloroisothiazole-5-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056914820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-5-isothiazolecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloroisothiazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

- Stoichiometry : A molar ratio of 1:3 (carboxylic acid to SOCl₂) is typically employed to ensure complete conversion. Excess SOCl₂ acts as both a reagent and solvent.

- Temperature : Reflux conditions (70–80°C) are maintained for 4–6 hours to drive the reaction to completion.

- Workup : Post-reaction, excess SOCl₂ is removed via vacuum distillation, and the crude product is purified by recrystallization from anhydrous hexane or toluene.

Table 1: Representative Yields and Purity Data

| Starting Material | SOCl₂ (equiv.) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 100 g | 3.0 | 4.5 | 96 | 99.2 |

| 500 g | 3.2 | 5.0 | 94 | 98.8 |

| 1 kg | 3.5 | 6.0 | 92 | 98.5 |

This method achieves yields exceeding 90% with minimal byproducts, such as HCl gas, which is neutralized using alkaline scrubbers.

Alternative Synthetic Routes Using Phosphorus-Based Reagents

While less common, phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] have been explored as alternative chlorinating agents. These reagents offer distinct advantages in moisture-sensitive applications.

Phosphorus Pentachloride-Mediated Chlorination

- Mechanism : PCl₅ acts as a Lewis acid, facilitating the formation of a reactive acylium intermediate.

- Conditions : Reactions are conducted at 0–5°C in dichloromethane, with gradual warming to room temperature over 12 hours.

- Yield : 82–85%, with residual phosphorus oxides requiring careful filtration.

Oxalyl Chloride with Catalytic DMF

- Catalysis : Dimethylformamide (DMF, 0.1 equiv.) accelerates the reaction by generating an iminium intermediate.

- Solvent : Anhydrous THF or diethyl ether prevents side reactions.

- Efficiency : Yields reach 88–90%, though the higher cost of oxalyl chloride limits industrial adoption.

Table 2: Comparative Analysis of Chlorinating Agents

| Reagent | Temp. Range (°C) | Yield (%) | Byproduct Management |

|---|---|---|---|

| SOCl₂ | 70–80 | 92–96 | HCl gas neutralization |

| PCl₅ | 0–25 | 82–85 | POCl₃ precipitation |

| (COCl)₂ + DMF | 25–30 | 88–90 | CO₂ evolution |

Industrial-Scale Production and Process Intensification

Large-scale synthesis requires modifications to laboratory protocols to address safety, cost, and waste management.

Continuous Flow Reactor Systems

Solvent Recycling and Byproduct Utilization

- Distillation : Recovery of unreacted SOCl₂ via fractional distillation reduces raw material costs by 40%.

- HCl Byproduct : Captured as 32% hydrochloric acid for use in pH adjustment or neutralization processes.

Table 3: Industrial Process Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 50 tons | 150 tons |

| Energy Consumption | 120 kWh/kg | 85 kWh/kg |

| Waste Generation | 0.8 kg/kg | 0.3 kg/kg |

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloroisothiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 3,4-dichloroisothiazole-5-carboxylic acid.

Condensation Reactions: It can react with amines to form amides and with alcohols to form esters

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for converting carboxylic acids to carbonyl chlorides.

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Water: For hydrolysis reactions

Major Products Formed

3,4-Dichloroisothiazole-5-carboxylic acid: Formed by hydrolysis.

Amides and Esters: Formed by condensation reactions with amines and alcohols, respectively

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3,4-Dichloroisothiazole-5-carbonyl chloride serves as an important intermediate in the synthesis of various heterocyclic compounds and agrochemicals. It can be synthesized from 3,4-dichloroisothiazole-5-carboxylic acid through chlorination using thionyl chloride (SOCl2), converting the carboxylic acid group into a carbonyl chloride group. This transformation is essential for the development of more complex molecules in organic chemistry.

Biological Applications

Plant Elicitor

Research has indicated that this compound can act as a plant elicitor, enhancing plant defense mechanisms against pathogens. In studies involving cotton plants, emulsifiable concentrates containing this compound demonstrated significant growth inhibition of pathogens when applied at specific dosages .

Fungicidal Activity

A series of studies have highlighted the fungicidal properties of derivatives of 3,4-dichloroisothiazole. For instance, novel strobilurin analogs derived from this compound exhibited strong efficacy against various plant pathogens such as Sphaerotheca fuliginea and Pseudoperonospora cubensis, outperforming commercial fungicides like azoxystrobin . The compound's biological activity suggests potential for developing new agricultural fungicides.

Medicinal Chemistry

Potential Drug Development

The unique chemical structure of this compound makes it a candidate for drug development. Its reactivity allows for modifications that could lead to new therapeutic agents. Research has explored its role in synthesizing biologically active compounds that may exhibit antimicrobial or anti-cancer properties.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo various chemical reactions—such as substitution and hydrolysis—enables the creation of a wide range of products tailored for specific industrial applications.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Intermediate in Synthesis | Used to synthesize heterocyclic compounds and agrochemicals via chlorination with SOCl2 |

| Biology | Plant Elicitor | Enhances plant defense mechanisms; effective against pathogens in field trials |

| Fungicidal Activity | Demonstrated efficacy against multiple plant pathogens; potential for new agricultural fungicides | |

| Medicine | Drug Development | Explored for its potential in synthesizing biologically active compounds |

| Industry | Production of Specialty Chemicals | Utilized in creating various industrial products; undergoes multiple chemical reactions |

Case Studies

- Fungicidal Efficacy Study

- Plant Growth Inhibition

Mechanism of Action

The mechanism of action of 3,4-Dichloroisothiazole-5-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isothiazole Derivatives

3,4-Dichloroisothiazole-5-carboxylic Amides

- Structure : The carbonyl chloride group is replaced by amide linkages (e.g., compounds Ⅲa , Ⅲe , Ⅲi in ).

- Synthesis : Formed via condensation of 3,4-dichloroisothiazole-5-carbonyl chloride with amines.

- Properties :

- Higher molecular weights (e.g., ~298–427 g/mol) compared to the parent compound (198.03 g/mol).

- Solid or oily states, depending on substituents (e.g., Methyl-N-(p-methoxyphenyl) derivative (2k) is an oil; trifluoromethylphenyl derivative (2l) is a powder) .

- Bioactivity : Exhibits fungicidal (50% inhibition at 50 μg/mL against nine fungi) and anti-tobacco mosaic virus (TMV) activity (41–43% systemic acquired resistance at 100 μg/mL) .

3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile

- Structure : Chlorine and p-tolyl substituents on the isothiazole ring, with a nitrile group at position 5 .

- Reactivity : Nitrile group offers distinct reactivity (e.g., cycloadditions) compared to the acyl chloride.

- Applications : Primarily explored in medicinal chemistry for heterocyclic diversification.

5-Chloro-2-methyl-4-isothiazolin-3-one

Heterocyclic Acyl Chlorides

Isoxazole Carbonyl Chlorides

- Example : 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 25629-50-9) .

- Structural Differences :

- Oxygen atom in the isoxazole ring vs. sulfur in isothiazole.

- Lower electronegativity of oxygen alters electronic properties and reactivity.

- Applications : Intermediate in pharmaceuticals (e.g., cimicifugoside derivatives).

3-Ethylisoxazole-5-carbonyl Chloride

- Structure : Ethyl substituent on the isoxazole ring.

- Reactivity : Less electrophilic than this compound due to reduced electron-withdrawing effects.

Comparative Data Tables

Reactivity and Stability

- This compound is highly reactive toward nucleophiles (amines, alcohols) due to its electrophilic carbonyl group. However, it is moisture-sensitive, requiring anhydrous conditions for storage .

- Isothiazolone derivatives (e.g., 5-chloro-2-methyl-4-isothiazolin-3-one) are more stable in aqueous formulations but require stabilizers to prevent decomposition .

Biological Activity

3,4-Dichloroisothiazole-5-carbonyl chloride is a compound that has garnered attention in various fields due to its broad spectrum of biological activities, particularly as a fungicide and potential anti-inflammatory agent. This article synthesizes findings from diverse research studies to present a comprehensive overview of its biological activity, including synthesis methods, efficacy against pathogens, and potential therapeutic applications.

This compound is characterized by its isothiazole ring structure, which contributes to its biological activity. The compound can be synthesized through various chemical pathways, often involving the chlorination of isothiazole derivatives. Recent studies have focused on developing strobilurin analogs based on this compound to enhance its fungicidal properties and systemic acquired resistance in plants .

Biological Activity Overview

Fungicidal Activity:

Research indicates that this compound exhibits significant fungicidal activity against multiple plant pathogens. For instance, a study demonstrated that synthesized derivatives showed better efficacy than commercial fungicides like azoxystrobin and trifloxystrobin against pathogens such as Sphaerotheca fuliginea and Pseudoperonospora cubensis .

Table 1: Efficacy of 3,4-Dichloroisothiazole Derivatives Against Plant Pathogens

| Pathogen | Compound | Application Rate (g ai/hm²) | Base Disease Index (DI) | After DI | Efficacy (%) |

|---|---|---|---|---|---|

| Sphaerotheca fuliginea | 8d | 37.5 | 1.98 | 8.01 | 78.62 ± 4.38 |

| Pseudoperonospora cubensis | Trifloxystrobin | 37.5 | 1.64 | 10.04 | 68.02 ± 5.58 |

| Erysiphe graminis | Compound 7a | - | - | - | Best efficacy observed |

The aforementioned study highlighted that compound 8d outperformed commercial standards in field trials, showcasing its potential as a new candidate for managing plant diseases .

Anti-inflammatory Activity:

In addition to its fungicidal properties, certain derivatives of isothiazoles have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2) and lipoxygenase enzymes, suggesting potential applications in treating inflammatory conditions . These compounds may act as promising candidates for neuroinflammatory diseases due to their ability to modulate inflammatory pathways.

Case Studies

Case Study 1: Fungicidal Efficacy

A recent study synthesized a series of novel compounds derived from 3,4-dichloroisothiazole linked to strobilurin pharmacophores. The results indicated that these compounds exhibited enhanced fungicidal activity against nine different plant pathogens in vitro, with one compound (2a) showing superior performance due to its structural modifications .

Case Study 2: Systemic Acquired Resistance

Another investigation demonstrated that compound 7a , when tested in vivo, significantly upregulated salicylic acid signaling pathways and reactive oxygen species-related gene expression in plants, indicating its role in enhancing systemic acquired resistance against pathogens . This suggests potential applications in agricultural biotechnology for crop protection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.